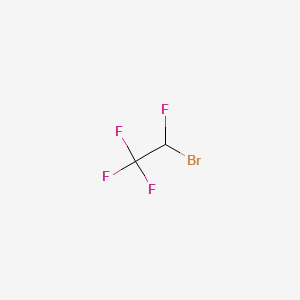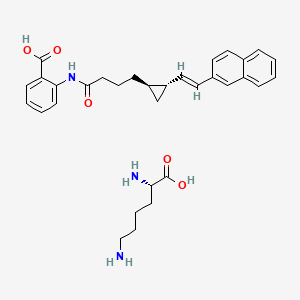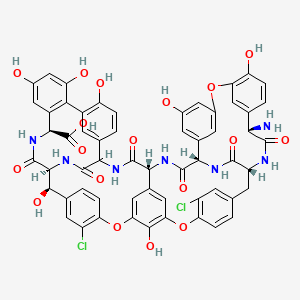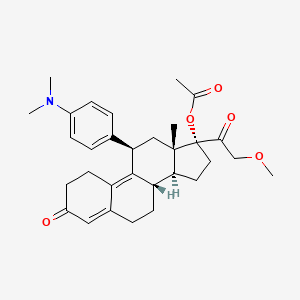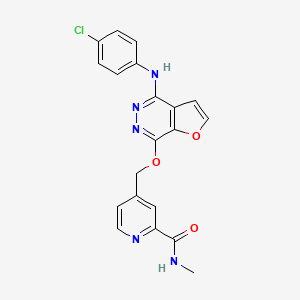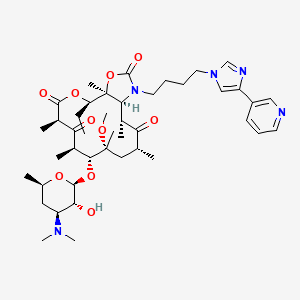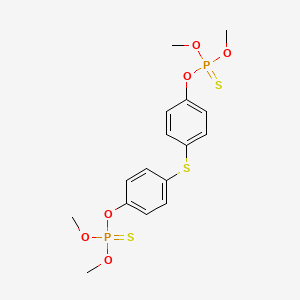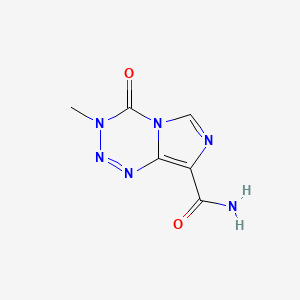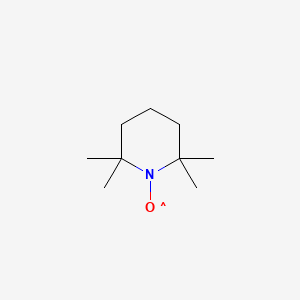
SKF-83822
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
SKF 83822 has a wide range of applications in scientific research:
Neuropharmacology: It is used to study the role of dopamine D1-like receptors in the central nervous system, including their involvement in cognition, memory, and motor control.
Schizophrenia Research: SKF 83822 is employed to investigate the potential therapeutic effects of dopamine D1 receptor agonists in treating schizophrenia.
Parkinson’s Disease: Research on SKF 83822 explores its potential to alleviate motor symptoms without inducing dyskinesias, a common side effect of other dopamine agonists.
Behavioral Studies: It is used in animal models to study the effects of dopamine receptor activation on behavior, including locomotion and arousal.
Wirkmechanismus
SKF 83822 exerts its effects by selectively activating dopamine D1-like receptors, which are coupled to the Gs/olf/adenylyl cyclase signaling pathway. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates adenylyl cyclase activity. Unlike other dopamine agonists, SKF 83822 does not activate phospholipase C (PLC)-coupled D1-like receptors, making it unique in its mechanism of action .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
SKF-83822 interacts with the dopamine D1 receptor, a G protein-coupled receptor . It activates Gs/olf/adenylyl cyclase (AC)-coupled D1 receptors, but not phospholipase C (PLC)-coupled D1-like receptors . This interaction leads to an increase in the production of cyclic AMP (cAMP), a key secondary messenger involved in many biological processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound increases DARPP-32 phosphorylation in Neostriatal slices . DARPP-32 is a key protein involved in the regulation of dopaminergic neurotransmission .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the dopamine D1 receptor, leading to the activation of the Gs/olf/adenylyl cyclase (AC)-coupled pathway . This results in an increase in cAMP production, which can further influence various cellular processes, including changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects. For example, treatment with this compound for 5 minutes stimulates DARPP-32 Thr34 phosphorylation maximally at a concentration of 100 μM . This indicates that the effects of this compound can change over time and are dose-dependent.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, this compound shows significant effects in a moderate and high dose with 0.25 mg/kg and 0.35 mg/kg, respectively, in monkeys . It induces locomotion but does not induce dyskinesia .
Metabolic Pathways
Given its role as a dopamine D1 receptor agonist, it is likely involved in pathways related to dopamine signaling .
Transport and Distribution
Given its role as a dopamine D1 receptor agonist, it is likely to be distributed in areas where these receptors are present .
Subcellular Localization
Given its role as a dopamine D1 receptor agonist, it is likely to be localized in areas where these receptors are present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SKF 83822 involves multiple steps, starting from commercially available precursorsThe final product is obtained as a hydrobromide salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of SKF 83822 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. Reaction conditions are carefully controlled to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
SKF 83822 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce quinones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SKF 38393: Another dopamine D1 receptor agonist, but it activates both adenylyl cyclase and phospholipase C pathways.
Fenoldopam: A selective dopamine D1 receptor agonist used clinically to treat hypertension.
Dihydrexidine: A full agonist at dopamine D1 receptors with potential therapeutic applications in Parkinson’s disease and schizophrenia.
Uniqueness of SKF 83822
SKF 83822 is unique in its selective activation of adenylyl cyclase without affecting phospholipase C. This selective activation reduces the risk of side effects such as dyskinesias, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
9-chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNOXCRCYMOMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043819 | |
| Record name | SKF 83822 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74115-08-5 | |
| Record name | SKF-83822 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 83822 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74115-08-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SKF-83822 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661JNG0144 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: SKF 83822 functions as a selective dopamine D1-like receptor agonist. [] This means it binds preferentially to D1-like receptors (D1 and D5), triggering a cascade of intracellular events. While both receptor subtypes are activated, research suggests a more prominent role for D1 receptors in mediating SKF 83822's effects. []
A: Research suggests that SKF 83822 does not directly activate the D1-D2 receptor heteromer. [] While it binds to the D1 receptor within this complex, it does not lead to the activation of the Gq protein or subsequent calcium release, a hallmark of D1-D2 heteromer activation. [] In contrast, SKF 83959 can directly activate this heteromer, highlighting the complexities of ligand-receptor interactions and their downstream consequences. []
A: Although SKF 83822 doesn't directly activate the D1-D2 heteromer, its binding to the D1 protomer within the complex induces conformational changes. [] These changes are sufficient to initiate desensitization of the heteromer, diminishing its ability to generate a calcium signal upon subsequent activation by an appropriate agonist. [] This phenomenon underscores the intricate allosteric modulation within receptor complexes and their potential pharmacological implications.
A: The desensitization process triggered by SKF 83822 binding to the D1-D2 heteromer is regulated by G protein-coupled receptor kinase 2 (GRK2). [] Studies reveal that both the catalytic and regulator of G-protein signaling (RGS) domains of GRK2 play a role in this process. [] Overexpression of GRK2 attenuates the calcium signal, whereas its knockdown enhances the signal. [] Notably, expression of a catalytically inactive GRK2 construct partially rescues the attenuated signal, implying the involvement of both GRK2's kinase activity and its ability to interact with G proteins in the desensitization mechanism. []
A: Studies in transgenic mice expressing eGFP under the control of the Nr4a1 promoter (Nr4a1-eGFP mice) have shown that SKF 83822 can indeed influence Nr4a1 expression. [] In primary striatal cultures derived from these mice, treatment with SKF 83822 led to an increase in eGFP expression specifically in neuronal-like cells. [] This finding suggests that SKF 83822, through its action on D1-like receptors, can modulate Nr4a1 expression, a transcription factor implicated in neuronal survival, differentiation, and responses to various stimuli.
A: Nr4a1-eGFP mice serve as a valuable tool for studying the effects of SKF 83822 in the context of striosome-matrix architecture and neuronal activity. [] These mice exhibit robust eGFP expression in striosomes, a compartment within the striatum enriched in D1 receptors, allowing for visualization and investigation of this specific neuronal population. [] Furthermore, Nr4a1 itself is considered an immediate early gene, rapidly upregulated in response to neuronal activity. [] Consequently, changes in eGFP expression in these mice can provide insights into the influence of SKF 83822 on neuronal activity within the striosome-matrix circuitry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one](/img/structure/B1681997.png)
![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)
